

In-Depth Technical Guide: The Mechanism of Action of A-850002

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Compound of Interest

Compound Name: A-850002

Cat. No.: B15620435

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Core Tenet: A-850002 is a Negative Allosteric Modulator of the Metabotropic Glutamate Receptor 1 (mGluR1)

A-850002 is a pharmacological agent that functions as a negative allosteric modulator (NAM), or antagonist, of the metabotropic glutamate receptor 1 (mGluR1). Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for its binding site, **A-850002** binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the mGluR1 protein, which in turn reduces the receptor's affinity for glutamate and/or its ability to initiate downstream signaling cascades upon agonist binding.

Quantitative Pharmacological Profile

The inhibitory potency and in vivo efficacy of **A-850002** have been quantified through a series of preclinical assays. The following tables summarize the key quantitative data available for this compound.

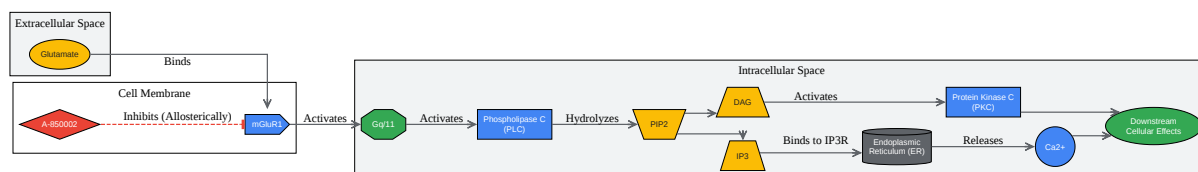
| Parameter | Species | Receptor | Value | Assay Type | Reference |
|-----------|---------|----------|-------------------|---------------------------|---------------------|
| pIC50 | Rat | mGluR1 | 7.4 | Functional Assay | [1] |
| IC50 | Rat | mGluR1 | 40.9 nM | Functional Assay | [1] |
| pIC50 | Human | mGluR1 | 7.4 | Functional Assay | [1] |
| ED50 | Rat | - | 65 µmol/kg (i.p.) | Post-operative Pain Model | [2] |

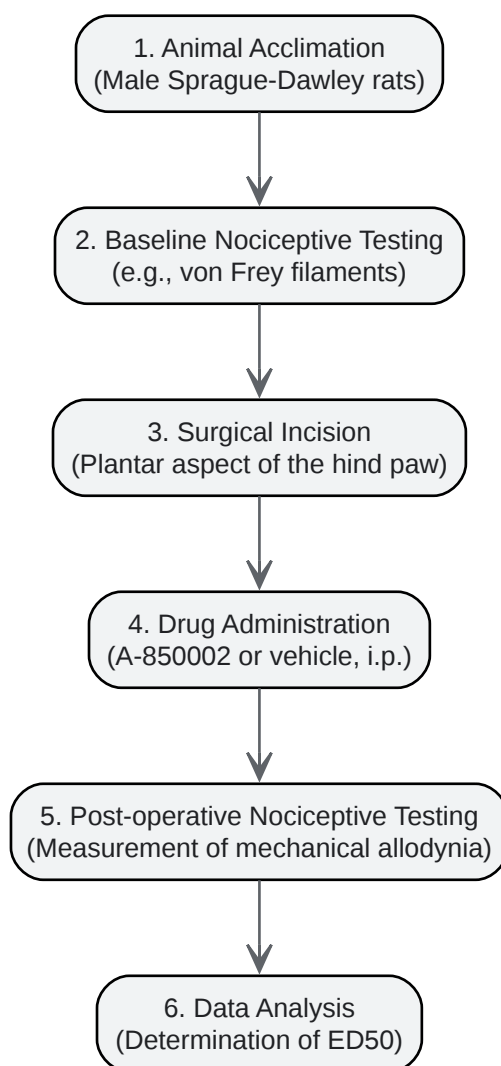
Table 1: In Vitro and In Vivo Potency of **A-850002**. The pIC50 and IC50 values indicate the concentration of **A-850002** required to inhibit 50% of the mGluR1 response to an agonist in functional assays. The ED50 value represents the dose of **A-850002** that produces a 50% maximal effect in a rat model of post-operative pain.

Mechanism of Action: Modulation of mGluR1 Signaling

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. **A-850002**, as a negative allosteric modulator, attenuates this signaling pathway.

Signaling Pathway Blocked by A-850002





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References

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- 2. pubs.acs.org [pubs.acs.org]

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